1-(2-Methylpropyl)imidazolidine-2,4,5-trione
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Overview
Description
1-(2-Methylpropyl)imidazolidine-2,4,5-trione is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol . It is also known by its IUPAC name, 1-isobutyl-2,4,5-imidazolidinetrione . This compound is characterized by its imidazolidine ring structure, which contains three carbonyl groups at positions 2, 4, and 5. It is a white crystalline powder with a melting point of 140-145°C .
Preparation Methods
The synthesis of 1-(2-Methylpropyl)imidazolidine-2,4,5-trione involves several steps. One common method includes the reaction of isobutylamine with maleic anhydride to form an intermediate, which is then cyclized to produce the desired imidazolidine-2,4,5-trione structure . The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2-Methylpropyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives with higher oxidation states.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylpropyl)imidazolidine-2,4,5-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methylpropyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Methylpropyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
1-(2-Ethylpropyl)imidazolidine-2,4,5-trione: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Methylbutyl)imidazolidine-2,4,5-trione: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substituent groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
1-(2-methylpropyl)imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)3-9-6(11)5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVNATUOTSZSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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